Dodecyl(2-nitrophenyl)sulfane
Description
Significance of Aryl Alkyl Sulfanes within Organic Chemistry
Aryl alkyl sulfanes, also known as aryl alkyl thioethers, are a class of organosulfur compounds characterized by a sulfur atom bonded to an aromatic (aryl) group and a non-aromatic (alkyl) group. This C-S-C linkage is a cornerstone in organic synthesis and medicinal chemistry. Thioethers are valued for their relative stability and their specific reactivity. Unlike their oxygen-containing counterparts (ethers), the sulfur atom in a thioether is more polarizable and can be readily oxidized to form sulfoxides and subsequently sulfones. orgsyn.orgtcichemicals.com This reactivity makes them crucial intermediates in the synthesis of a wide array of more complex molecules. nih.gov
Furthermore, the thioether functional group is a key structural motif in various biologically active molecules and pharmaceutical compounds. tcichemicals.comethz.ch Their synthesis is a subject of ongoing research, with numerous methods developed to form the critical carbon-sulfur bond, including the alkylation of thiols and various metal-catalyzed cross-coupling reactions. sigmaaldrich.combldpharm.com
Structural Features and Research Context of Dodecyl(2-nitrophenyl)sulfane
This compound is a specific member of the aryl alkyl sulfane family. Its structure is defined by three key components:
A dodecyl group : A 12-carbon saturated alkyl chain (C₁₂H₂₅). This long, flexible, and nonpolar chain significantly influences the compound's physical properties, such as increasing its lipophilicity (affinity for fats and oils) and likely giving it a solid or waxy consistency at room temperature.
A 2-nitrophenyl group : A benzene (B151609) ring substituted with a nitro group (NO₂) positioned ortho to the point of sulfur attachment. The strongly electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the aromatic ring and the sulfur atom. nih.gov
A sulfane (thioether) linkage : The sulfur atom that bridges the dodecyl chain and the nitrophenyl ring.
While specific, dedicated research on this compound is not extensively documented in publicly available literature, its chemical cousins, such as (2,4-diMethylphenyl)(2-nitrophenyl)sulfane, are recognized. This related compound, for instance, is known as an intermediate in the synthesis of the pharmaceutical agent Vortioxetine. nih.govchemicalbook.com This suggests that this compound would likely be of interest as a synthetic intermediate or a building block in the creation of more complex target molecules.
Based on its constituent parts, a probable synthetic route would involve the S-alkylation of 2-nitrothiophenol (B1584256) with a suitable 12-carbon alkyl halide, such as 1-bromododecane (B92323).
Table 1: Predicted and Analog-Based Properties of this compound This table combines predicted data for the target compound with experimental data from structurally similar molecules to provide a contextual overview.
| Property | Value / Information | Source / Basis |
| Molecular Formula | C₁₈H₂₉NO₂S | Calculated |
| Molecular Weight | 323.50 g/mol | Calculated |
| Physical Form | Predicted to be a solid or high-boiling liquid | Based on long alkyl chain |
| Boiling Point | Predicted > 350 °C | Inferred from analogs chemicalbook.com |
| Solubility | Predicted to be soluble in nonpolar organic solvents | Based on structure |
| Related Compound | (2,4-diMethylphenyl)(2-nitrophenyl)sulfane | PubChem CID: 86275623 nih.gov |
| Related Compound | 2-Nitrophenyl phenyl sulfide (B99878) | PubChem CID: 348620 nih.gov |
Evolution of Research Perspectives on Thioether Compounds
The study of thioether compounds has evolved significantly over the decades. Initially viewed as simple sulfur analogs of ethers, their unique chemical properties soon became a focus of intense research. Early work centered on basic synthesis and reactivity, establishing foundational reactions like oxidation to sulfoxides and sulfones. orgsyn.org
In the mid-20th century, the biological relevance of thioethers came to the forefront with the discovery of their presence in essential biomolecules like the amino acid methionine and biotin. tcichemicals.com This spurred research into their roles in biological systems and their potential as targets for drug development.
More recently, research has focused on leveraging the specific properties of thioethers in materials science and medicinal chemistry. For example, the oxidation of thioethers is utilized in designing "stimuli-responsive" polymers and drug delivery systems, where a change in the cellular environment (like the presence of reactive oxygen species) can trigger a change in the material's properties. chemspider.com The development of sophisticated transition-metal-catalyzed reactions has also greatly expanded the synthetic toolbox, allowing for the precise and efficient creation of complex thioether-containing molecules that were previously difficult to access. sigmaaldrich.combldpharm.com This ongoing innovation ensures that thioethers, including specific structures like this compound, remain highly relevant to modern chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H29NO2S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-dodecylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI Key |
KORKWLOWXAXGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Dodecyl 2 Nitrophenyl Sulfane
Formation of the Aryl-Sulfur Bond in Alkyl Aryl Sulfanes
The construction of the C(aryl)-S bond is the cornerstone of synthesizing Dodecyl(2-nitrophenyl)sulfane. This involves the reaction of a dodecylthiol or its equivalent with a 2-nitrophenyl electrophile. The following sections delve into the primary methods employed for this purpose.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl sulfides is no exception. Palladium, copper, and nickel complexes are the most common catalysts employed for this transformation, each offering distinct advantages in terms of reactivity, functional group tolerance, and reaction conditions.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of aryl sulfides. These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl electrophile to a Pd(0) species, followed by reaction with the thiolate to form a palladium-thiolate complex, and concluding with reductive elimination to furnish the desired aryl sulfide (B99878) and regenerate the Pd(0) catalyst.
The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle. For the synthesis of this compound, a potential palladium-catalyzed approach would involve the reaction of 1-dodecanethiol (B93513) with a 2-nitro-substituted aryl halide, such as 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene (B46134).
Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of Alkyl Aryl Sulfides No specific data for this compound was found in the search results. The following table is a general representation based on similar reactions.
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Chloro-2-nitrobenzene | 1-Dodecanethiol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Data not available |
| 1-Bromo-2-nitrobenzene | 1-Dodecanethiol | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | Data not available |
Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-based systems. These reactions have been extensively developed and are suitable for a wide range of substrates. In the context of synthesizing this compound, a copper catalyst would facilitate the coupling of 1-dodecanethiol with a 2-nitro-activated aryl halide. The use of ligands such as phenanthroline or amino acids can significantly enhance the efficiency of these reactions.
A study on the copper-catalyzed synthesis of vinyl sulfides using a [Cu(phen)(PPh₃)₂]NO₃ catalyst demonstrated high efficiency and stereoretention for various thiols, including alkyl thiols. organic-chemistry.org This suggests that a similar copper-based system could be effective for the synthesis of this compound.
Table 2: Potential Conditions for Copper-Catalyzed Synthesis of this compound No specific data for this compound was found. The table is illustrative.
| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Iodo-2-nitrobenzene | 1-Dodecanethiol | CuI | Phenanthroline | K₂CO₃ | DMF | 120 | Data not available |
| 1-Chloro-2-nitrobenzene | 1-Dodecanethiol | Cu₂O | L-Proline | K₃PO₄ | DMSO | 110 | Data not available |
Nickel catalysts have emerged as a powerful and economical alternative to palladium for C-S cross-coupling reactions. Nickel's unique reactivity profile can sometimes allow for the coupling of less reactive aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides. A recent study reported a nickel-catalyzed C-S cross-coupling of aryl and alkenyl triflates with various alkyl thiols using an air-stable nickel precatalyst under mild conditions. organic-chemistry.orgnih.gov This methodology demonstrated a broad substrate scope and good functional group tolerance, suggesting its potential applicability to the synthesis of this compound from a 2-nitrophenyl triflate.
Table 3: Plausible Conditions for Nickel-Catalyzed Synthesis of this compound No specific data for this compound was found. The table is illustrative.
| Aryl Electrophile | Thiol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Nitrophenyl triflate | 1-Dodecanethiol | NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | Data not available |
| 1-Chloro-2-nitrobenzene | 1-Dodecanethiol | Ni(cod)₂ | dcpe | NaH | THF | 60 | Data not available |
While palladium, copper, and nickel are the most prominent metals in C-S bond formation, other metals such as iron, cobalt, and rhodium have also been investigated for their catalytic activity in these reactions. These alternative methods, although less common, can offer unique reactivity and selectivity profiles. However, their application to the specific synthesis of this compound is not well-documented in the current literature.
Non-Transition-Metal-Mediated and Metal-Free Protocols
In an effort to develop more sustainable and cost-effective synthetic methods, non-transition-metal-mediated and metal-free protocols for the formation of aryl-sulfur bonds have gained significant attention. A primary strategy in this category is the nucleophilic aromatic substitution (SNA_r) reaction.
The SNA_r mechanism is particularly well-suited for the synthesis of this compound due to the presence of the electron-withdrawing nitro group on the aromatic ring. The nitro group, especially when positioned ortho or para to a leaving group (such as a halide), strongly activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the addition of a nucleophile, in this case, the dodecylthiolate anion, to the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent elimination of the leaving group yields the desired aryl sulfide.
For the synthesis of this compound, 1-fluoro-2-nitrobenzene (B31998) would be the most reactive aryl halide, followed by 1-chloro-2-nitrobenzene, due to the high electronegativity of fluorine which enhances the electrophilicity of the reaction center. masterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic thiolate from dodecanethiol. A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used to facilitate the reaction.
A procedure for the synthesis of (2-nitro-phenyl)-phenyl sulfide from 1-chloro-2-nitrobenzene and thiophenol in DMSO with KOH as a base has been reported, achieving a high yield. sciencemadness.org This suggests that a similar approach using 1-dodecanethiol would be a viable and efficient method for the synthesis of this compound.
Table 4: Representative Conditions for Nucleophilic Aromatic Substitution for the Synthesis of Alkyl (2-Nitrophenyl) Sulfides Based on a similar reaction with thiophenol. sciencemadness.org
| Aryl Halide | Thiol | Base | Solvent | Temp. (°C) | Yield (%) |
| 1-Chloro-2-nitrobenzene | Thiophenol | KOH | DMSO | 90 | 96 |
| 1-Fluoro-2-nitrobenzene | 1-Dodecanethiol | K₂CO₃ | DMF | 80 | Data not available |
Decarbonylative and Dealkenylative Thiolation Methods
Modern synthetic chemistry has seen the emergence of novel C-S bond-forming strategies that avoid the use of traditional aryl halide precursors. Among these are decarbonylative and dealkenylative thiolations.
In a decarbonylative approach, a thioester, such as S-dodecyl 2-nitrobenzothioate, can be used as a precursor. This thioester can be synthesized from 2-nitrobenzoic acid and dodecanethiol. In the presence of a suitable transition metal catalyst, typically based on palladium or nickel, the thioester undergoes decarbonylation (loss of carbon monoxide) to form the aryl sulfide. organic-chemistry.orgmdpi.com This method is advantageous as it utilizes readily available carboxylic acids as starting materials. organic-chemistry.orgmdpi.com
Dealkenylative thiolation is a less common but conceptually similar strategy where a different group is eliminated to facilitate C-S bond formation. These advanced methods expand the range of possible starting materials for the synthesis of complex sulfides.
Construction of the Alkyl-Sulfur Bond
An alternative synthetic disconnection involves forming the bond between the sulfur atom and the dodecyl chain. This approach starts with a 2-nitrophenylthiol (or its corresponding thiolate) and an electrophilic dodecyl precursor.
Reaction of Thiols/Thiolates with Alkyl Halides
This method is a direct application of the well-established Williamson ether synthesis to sulfur chemistry. In this SN2 reaction, the thiolate of 2-nitrothiophenol (B1584256) acts as a nucleophile and displaces a halide from a dodecyl halide, such as 1-bromododecane (B92323) or 1-iodododecane.
The reaction is typically carried out in a polar solvent with a suitable base to deprotonate the thiol and form the more nucleophilic thiolate. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Since the alkyl halide is primary (dodecyl halide), the SN2 pathway is highly favored over elimination.
| Thiol Precursor | Alkyl Halide | Base | Solvent | General Conditions | Expected Product |
|---|---|---|---|---|---|
| 2-Nitrothiophenol | 1-Bromododecane | NaH, K2CO3, or NaOH | DMF, Acetonitrile (B52724), or Ethanol | Room temperature to reflux | This compound |
Another related approach is the Mitsunobu reaction, which allows for the conversion of an alcohol to a thioether. In this case, 2-nitrothiophenol would react with dodecanol (B89629) in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to form the desired sulfide with inversion of configuration at the alcohol carbon.
Functionalization of Unsaturated Precursors (e.g., Hydrothiolation)
The hydrothiolation of an alkene, also known as the thiol-ene reaction, provides an atom-economical method for forming the alkyl-sulfur bond. In this approach, 2-nitrothiophenol is added across the double bond of 1-dodecene.
This reaction can proceed through two main pathways:
Radical Addition: This is the more common pathway and typically results in the anti-Markovnikov product. The reaction is initiated by a radical initiator (e.g., AIBN) or by UV light. The initiator abstracts the hydrogen atom from the thiol to generate a thiyl radical. This radical then adds to the less substituted carbon of the alkene (the terminal carbon of 1-dodecene), forming a carbon-centered radical on the more substituted carbon. A subsequent chain transfer with another molecule of thiol yields the linear thioether, this compound, and regenerates the thiyl radical. This method is highly efficient and a cornerstone of click chemistry.
Catalyzed Markovnikov Addition: While less common for this specific transformation, certain catalysts, such as Lewis acids, can promote the Markovnikov addition of thiols to alkenes. However, for the synthesis of the target compound from 1-dodecene, the anti-Markovnikov pathway is desired.
The thiol-ene reaction is highly valued for its high yields, stereoselectivity, and tolerance of a wide range of functional groups.
One-Pot Synthetic Protocols for Aryl Alkyl Sulfanes
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. organic-chemistry.org Several methodologies have been developed for the synthesis of aryl alkyl sulfanes, which are directly applicable to the preparation of this compound. These methods often employ transition metal catalysts to facilitate the crucial carbon-sulfur bond formation.
Copper-Catalyzed Methodologies
Copper catalysis is a widely used and cost-effective approach for C-S cross-coupling reactions. thieme-connect.com One notable one-pot, three-component reaction involves the use of aryldiazonium salts, a sulfur source such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides. acs.orgnih.gov In this system, a copper(I) catalyst generates an aryl radical from the diazonium salt. This radical then reacts with a sulfur source, which is reduced in situ, to form an aryl thiyl copper intermediate. Subsequent reaction with an alkyl bromide yields the desired aryl alkyl thioether. acs.org Optimal conditions for this type of reaction have been reported as using a copper catalyst with zinc and tetrabutylammonium (B224687) bromide (TBAB) in acetonitrile at elevated temperatures. acs.orgnih.gov
Another copper-catalyzed approach involves the coupling of boronic acids with N-thio(alkyl, aryl, heteroaryl)imides. acs.org This method is advantageous as it proceeds under mild, base-free conditions, providing a useful alternative to traditional methods that may require high temperatures and strong bases. acs.org Furthermore, copper-catalyzed thioetherification reactions have been developed using nitroarenes as coupling partners in the presence of a sulfur source like elemental sulfur (S₈) or sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O). organic-chemistry.org These methods are environmentally friendly as they avoid the use of foul-smelling thiols. organic-chemistry.org
| Reactants | Catalyst System | Sulfur Source | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryldiazonium Salts, Alkyl Bromides | Cu(I) catalyst, Zn, TBAB | DABSO | Acetonitrile | 130 °C | Moderate to High | acs.orgnih.gov |
| Boronic Acids, N-Thioimides | Cu(I) carboxylate | N-Thioimide | THF | 45-50 °C | Good to Excellent | acs.org |
| Nitroarenes, Alkyl Halides | Copper salts | Na₂S₂O₃·5H₂O or S₈ | Green Solvents | Varies | Not specified | organic-chemistry.org |
Palladium-Catalyzed Methodologies
Palladium-catalyzed cross-coupling reactions represent one of the most versatile strategies for forming Csp²–S bonds. thieme-connect.com The Migita coupling, first reported in the late 1970s, involves the reaction of aryl halides with thiols using a palladium catalyst. thieme-connect.comnih.gov Modern advancements have led to highly efficient catalyst systems that exhibit broad functional group tolerance. organic-chemistry.org For instance, palladium complexes with bulky, electron-rich phosphine ligands, such as Xantphos or CyPF-t-Bu, have shown remarkable activity in the coupling of aryl chlorides and bromides with both aryl and alkyl thiols. organic-chemistry.orgoup.com
One-pot procedures often utilize an in-situ generated thiolate. A common approach involves the reaction of an alkyl halide with thiourea (B124793) to form an isothiuronium (B1672626) salt, which is then hydrolyzed under basic conditions to generate the thiolate. This nucleophile can then be coupled with an aryl halide in the presence of a palladium catalyst. arkat-usa.org This avoids the handling of volatile and malodorous thiols. arkat-usa.org Another strategy uses stable and odorless sulfur sources like sodium thiosulfate in a palladium-catalyzed reaction between aryl and alkyl halides. organic-chemistry.org
| Aryl Partner | Alkyl Partner / Sulfur Source | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Halides | Thiols | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Not specified | Good to Excellent | oup.com |
| Aryl Halides | Thiols | Pd(OAc)₂ / DPPF | DIPEA | Not specified | Good | organic-chemistry.org |
| Aryl Halides | Alkyl Halides + Na₂S₂O₃·5H₂O | Palladium Catalyst | Not specified | Not specified | Not specified | organic-chemistry.org |
| Aryl Bromides | 1,3-Oxathiolanes | Pd / Xantphos | Strong Base | Not specified | 58-99% | organic-chemistry.org |
Nickel-Catalyzed Methodologies
Nickel-catalyzed C-S cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems. nih.gov These reactions can couple aryl halides, as well as other electrophiles like aryl triflates, with thiols to produce aryl alkyl thioethers under mild conditions. thieme-connect.com The use of air-stable nickel precatalysts further enhances the practical applicability of these methods. thieme-connect.com
Metal-Free Methodologies
To further enhance the green credentials of synthetic routes, metal-free one-pot protocols have been developed. One such method involves the reaction of aryl disulfides with alkyl halides, promoted by a reducing agent like Rongalite (sodium hydroxymethanesulfinate) at room temperature. organic-chemistry.org This reaction proceeds under mild, base-free conditions and offers high yields in short reaction times. organic-chemistry.org Another approach describes a base-catalyzed 1,5-thiol transfer reaction of a 1-bromo-2-alkylthiolcarbonate, which is generated in situ, to form unsymmetrical thioethers. nih.gov
| Reactants | Promoter/Catalyst | Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Disulfides, Alkyl Halides | Rongalite | Room Temperature, DMF | Metal-free, base-free, fast | High | organic-chemistry.org |
| 1,2-Cyclic-thionocarbonate, Alkyl Bromide | Base-catalyzed | Microwave-assisted (intermediate step) | Metal-free, odorless | Good | nih.gov |
For the specific synthesis of this compound, a one-pot protocol could conceptually involve the reaction of 1-fluoro-2-nitrobenzene or 1-bromo-2-nitrobenzene with dodecanethiol, generated in situ from 1-bromododecane and thiourea, in the presence of a suitable palladium or copper catalyst. Alternatively, a three-component copper-catalyzed reaction using a 2-nitrophenyldiazonium salt, a sulfur source, and 1-bromododecane could be employed.
Mechanistic Elucidation of Reactions Involving Dodecyl 2 Nitrophenyl Sulfane
Investigation of Thioether Transformations
Mechanistic Aspects of Alkyl Chain Functionalization
No information is available in the current scientific literature regarding the mechanistic aspects of functionalizing the dodecyl alkyl chain of Dodecyl(2-nitrophenyl)sulfane.
Kinetic and Thermodynamic Considerations in Reaction Design
There are no published studies on the kinetic or thermodynamic properties of reactions involving this compound. Consequently, data on reaction rates, activation energies, and thermodynamic potentials are not available.
Advanced Spectroscopic and Analytical Characterization Methodologies for Dodecyl 2 Nitrophenyl Sulfane
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular environment.
Proton (¹H) NMR for Structural Connectivity Analysis
Proton (¹H) NMR spectroscopy is instrumental in defining the connectivity of protons within a molecule. For Dodecyl(2-nitrophenyl)sulfane, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons of the 2-nitrophenyl group and the aliphatic protons of the dodecyl chain.
The aromatic region would likely display a complex multiplet pattern due to the spin-spin coupling between adjacent protons on the substituted benzene (B151609) ring. The electron-withdrawing nature of the nitro group and the sulfur atom would deshield these protons, causing them to resonate at a lower field (higher ppm values).
In contrast, the dodecyl chain protons would appear in the upfield region of the spectrum. The methylene (B1212753) group (CH₂) adjacent to the sulfur atom is expected to be the most deshielded of the aliphatic protons, appearing as a triplet. The subsequent methylene groups along the chain would produce overlapping multiplets, culminating in a triplet for the terminal methyl (CH₃) group, which would be the most shielded.
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons | 7.0 - 8.2 | Multiplets |
| -S-CH₂- | 2.8 - 3.2 | Triplet |
| -(CH₂)₁₀- | 1.2 - 1.8 | Multiplets |
| -CH₃ | 0.8 - 1.0 | Triplet |
Note: These are estimated values and can vary based on the solvent and instrument parameters.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
To map the carbon framework of this compound, Carbon-13 (¹³C) NMR spectroscopy is employed. This technique provides information on the number of non-equivalent carbon atoms and their chemical environments.
The spectrum is anticipated to show distinct signals for the aromatic carbons and the aliphatic carbons of the dodecyl chain. The carbon atom attached to the nitro group and the carbon bonded to the sulfur atom in the aromatic ring would be significantly influenced by these substituents, resulting in characteristic chemical shifts. The remaining aromatic carbons would also exhibit unique signals based on their position relative to the substituents.
The carbons of the dodecyl chain will appear in the aliphatic region of the spectrum. Similar to the proton signals, the carbon atom of the methylene group attached to the sulfur will be the most deshielded among the aliphatic carbons. The other methylene carbons will have closely spaced signals, and the terminal methyl carbon will be the most shielded.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 150 |
| -S-CH₂- | 35 - 45 |
| -(CH₂)₁₀- | 20 - 35 |
| -CH₃ | 10 - 15 |
Note: These are estimated values and can vary based on the solvent and instrument parameters.
Advanced NMR Techniques for Stereochemical and Conformational Assignment
While ¹H and ¹³C NMR provide the basic structural framework, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary for unambiguous assignment of all proton and carbon signals, especially for the complex aromatic region and the overlapping methylene signals of the dodecyl chain. These techniques reveal correlations between protons and carbons, confirming the connectivity and piecing together the complete molecular puzzle. Due to the flexibility of the dodecyl chain, the molecule is not expected to have a fixed conformation in solution, which would be reflected in the averaged NMR signals.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing molecules like this compound, which might be prone to fragmentation under harsher ionization methods. ESI would likely produce the protonated molecule [M+H]⁺ or adducts with other cations present in the solvent (e.g., [M+Na]⁺).
When coupled with a high-resolution mass analyzer like a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, extremely accurate mass measurements can be obtained. wikipedia.orgnih.gov This high mass accuracy allows for the determination of the elemental formula of the parent ion, confirming the molecular formula of this compound as C₁₈H₂₉NO₂S. The high resolving power of FT-ICR MS is also capable of separating ions with very similar mass-to-charge ratios, which is crucial for the analysis of complex mixtures. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Chromatography-mass spectrometry techniques are essential for the separation and identification of compounds in a mixture.
Given the expected volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) could be a viable analytical method. researchgate.net In GC-MS, the compound would be vaporized and separated from other components on a capillary column before being introduced into the mass spectrometer for detection. The resulting mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used for structural elucidation and library matching.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly for less volatile or thermally labile compounds. researchgate.netbohrium.comacs.orgnih.govresearchgate.net In LC-MS, the compound is separated by liquid chromatography before being ionized (e.g., by ESI or APCI) and detected by the mass spectrometer. This method is highly sensitive and can provide both qualitative and quantitative information about the analyte. For nitroaromatic compounds, LC-MS is often a preferred method due to its applicability to a wide range of polarities and molecular weights. researchgate.net
The fragmentation patterns observed in the mass spectra from both GC-MS and LC-MS/MS (tandem mass spectrometry) would provide valuable structural information. Key fragmentation pathways would likely involve cleavage of the C-S bond, loss of the nitro group, and fragmentation of the dodecyl chain.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of unknown compounds. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique elemental formula, a critical step in structure elucidation.
For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to its chemical formula, C₁₈H₂₉NO₂S. The exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Theoretical Isotopic Mass Data for this compound
| Element | Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 18 | 216.000000 |
| Hydrogen | ¹H | 1.007825 | 29 | 29.226925 |
| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |
| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | 323.191900 |
An experimental HRMS measurement of a synthesized sample of this compound that closely matches the theoretical exact mass of 323.1919 Da would provide strong evidence for the proposed elemental formula. The deviation between the measured mass and the calculated mass, typically in the parts-per-million (ppm) range, is a key indicator of the confidence in the assigned formula.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, making these methods powerful for qualitative analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at frequencies corresponding to specific functional groups. For this compound, characteristic IR absorption bands would be expected for the nitro group, the aromatic ring, the alkyl chain, and the C-S bond.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C-S | Stretch | 600 - 800 |
The presence of strong absorption bands in these regions would confirm the presence of the key functional moieties within the molecule.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. This often results in different vibrational modes being more prominent in each technique.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring, which often produce strong Raman signals. The C-S bond, being relatively non-polar, may also be more readily observed in the Raman spectrum compared to the IR spectrum.
Table 3: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic Ring | Ring Breathing | ~1000 |
| Aromatic C-H | Bending | 1000 - 1300 |
| C-S | Stretch | 600 - 800 |
X-ray Crystallographic Analysis for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the reconstruction of the electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.
For this compound, a successful single-crystal X-ray diffraction experiment would provide unambiguous confirmation of its molecular structure. It would reveal the conformation of the dodecyl chain, the orientation of the 2-nitrophenyl group relative to the sulfur atom, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the assessment of their purity.
Column Chromatography
Column chromatography is a widely used preparative technique for purifying organic compounds. In the context of this compound synthesis, column chromatography would be the primary method for isolating the desired product from unreacted starting materials and reaction byproducts.
The choice of stationary phase and mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a typical setup would involve a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be selectively eluted from the column.
Table 4: Illustrative Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |
| Elution Order | Less polar impurities first, followed by this compound, and then more polar impurities. |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
The purity of the collected fractions containing this compound can then be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector.
Analysis of this compound Reveals Scant Publicly Available Data
Despite a comprehensive search for advanced spectroscopic and analytical characterization methodologies, detailed research findings and data tables for the High-Performance Liquid Chromatography (HPLC) analysis of the chemical compound this compound remain elusive in the public domain.
Searches for related compounds did provide some general context but no specific, transferable data. For instance, information is available for compounds such as (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane and 2-Nitrobenzenesulfenyl chloride. These compounds, while structurally related, are distinct from this compound, and their analytical parameters, including HPLC retention times and separation conditions, would not be applicable.
Furthermore, a product listing for a structurally analogous compound, Dodecyl 4-nitrophenyl sulfone, from a major chemical supplier explicitly states that the company does not provide analytical data for this research chemical, and the responsibility for confirming its identity and purity lies with the buyer. This suggests that detailed analytical information for such specialized compounds is often not publicly disseminated.
In the absence of published research, it is not possible to provide detailed findings or generate the specific data tables for the HPLC analysis of this compound as requested. The scientific community has not, to date, published the specific analytical methodologies and results for this particular compound in accessible literature. Therefore, any attempt to present such data would be speculative and lack the required scientific accuracy.
Chemical Transformations and Derivatization of Dodecyl 2 Nitrophenyl Sulfane
Oxidation Reactions at the Sulfur Center
The sulfur atom in Dodecyl(2-nitrophenyl)sulfane is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations significantly impact the polarity and chemical reactivity of the molecule.
The selective oxidation of the sulfide (B99878) to a sulfoxide represents the first stage of oxidation and can be achieved using a variety of reagents. A common and effective method involves the use of one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid or methanol. acsgcipr.orgorganic-chemistry.org The reaction is typically performed at controlled temperatures to prevent over-oxidation to the sulfone. acsgcipr.org Other reagents that can be employed for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (B1199274) (NaIO₄). The general reaction is as follows:
This compound + Oxidizing Agent (1 eq.) → Dodecyl(2-nitrophenyl)sulfoxide
The resulting Dodecyl(2-nitrophenyl)sulfoxide is a chiral molecule, with the sulfur atom being the stereocenter. Asymmetric oxidation methods, employing chiral catalysts, can be utilized to produce enantiomerically enriched sulfoxides. organic-chemistry.org
Further oxidation of either the starting sulfide or the intermediate sulfoxide yields the corresponding sulfone. This transformation typically requires stronger oxidizing conditions or a stoichiometric excess of the oxidizing agent. organic-chemistry.orgjchemrev.com For instance, reacting this compound with an excess of hydrogen peroxide, often in the presence of a catalyst such as a tungsten or molybdenum salt, will drive the reaction to completion to form Dodecyl(2-nitrophenyl)sulfone. organic-chemistry.orgresearchgate.net Potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are also powerful oxidizing agents capable of effecting this transformation. organic-chemistry.org
This compound + Oxidizing Agent (≥ 2 eq.) → Dodecyl(2-nitrophenyl)sulfone
The formation of the sulfone significantly increases the polarity of the molecule and alters the electron-withdrawing nature of the substituent on the aromatic ring.
Reduction Reactions of the Nitro Group and Sulfur Linkage
The nitro group is a versatile functional group that can be readily reduced to an amine, providing a key synthetic handle for further derivatization. Concurrently, the carbon-sulfur bond can also be susceptible to cleavage under certain reductive conditions.
The reduction of the nitro group in this compound to an amino group is a fundamental transformation that yields 2-(Dodecylthio)aniline. This reaction can be achieved through various methods, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and efficient.
This compound + H₂ (catalyst) → 2-(Dodecylthio)aniline
Alternatively, chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, is also highly effective for this transformation. commonorganicchemistry.comgoogle.com For instances where milder conditions are required, reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (Na₂S) can be utilized. wikipedia.org
Table of Common Reducing Agents for Nitro to Amino Conversion
| Reagent | Conditions | Selectivity |
|---|---|---|
| H₂/Pd-C | Hydrogen atmosphere | High, can also reduce other groups |
| Fe/CH₃COOH | Acidic medium | Good, generally well-tolerated |
| SnCl₂/HCl | Strong acid | High, effective |
| Na₂S₂O₄ | Aqueous solution | Mild, can be selective |
The cleavage of the carbon-sulfur bond in this compound can be achieved under specific reductive conditions, although it is generally more challenging than the reduction of the nitro group. Strong reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions), can effect the cleavage of the aryl C-S bond to yield 2-nitroaniline (B44862) and dodecanethiol. Transition-metal-free methods for C-S bond cleavage have also been developed, utilizing reagents like certain strong bases or photochemical methods, though their applicability to this specific substrate would require empirical validation. rsc.org
Functional Group Interconversions on the Aryl and Alkyl Moieties
Beyond the primary transformations of the sulfur and nitro groups, the aryl and alkyl portions of this compound can undergo further functionalization.
Following the reduction of the nitro group to an amine, the resulting 2-(Dodecylthio)aniline can undergo a variety of reactions common to anilines. For instance, diazotization of the amino group with nitrous acid (HNO₂) followed by treatment with various reagents can introduce a wide range of substituents onto the aromatic ring (Sandmeyer reaction). This would allow for the synthesis of derivatives containing chloro, bromo, cyano, or hydroxyl groups in place of the original nitro functionality.
On the alkyl side, the dodecyl chain is relatively inert. However, radical-mediated reactions could potentially introduce functionality along the chain, although selectivity would be a significant challenge. For example, free-radical halogenation could introduce a halogen atom, which could then be subjected to further substitution or elimination reactions.
Substitutions on the Nitrophenyl Ring
The 2-nitrophenyl group is primed for specific chemical modifications, primarily centered around the nitro functionality and the aromatic ring itself.
Reduction of the Nitro Group: A fundamental transformation of the nitrophenyl moiety is the reduction of the nitro group to an amine. This reaction is a critical step in many synthetic pathways as it converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the chemical properties of the aromatic ring and enabling further derivatization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. acs.org Metal-based reductions using reagents such as iron (Fe) or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are also effective. nih.govrsc.org For more selective reductions, reagents like sodium sulfide (Na2S) or tin(II) chloride (SnCl2) can be utilized, which are often milder and can tolerate a wider range of other functional groups. acs.org The resulting 2-aminophenyl dodecyl sulfide is a valuable intermediate for the synthesis of various heterocyclic compounds and other functionalized aromatic derivatives.
Table 1: Reagents for the Reduction of the Nitro Group in Aryl Nitro Compounds
| Reagent/Catalyst | Conditions | Selectivity | Reference |
|---|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | High efficiency, may affect other reducible groups | acs.org |
| Fe/HCl | Acidic conditions | Mild, good for presence of other reducible groups | nih.gov |
| Sn/HCl | Acidic conditions | Effective reducing agent | rsc.org |
| Na₂S | Basic conditions | Can be selective for one nitro group over others | acs.org |
| SnCl₂ | Mild acidic conditions | Mild, good functional group tolerance | acs.org |
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group at the ortho position to the sulfide linkage activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This allows for the displacement of suitable leaving groups on the ring by nucleophiles. While the dodecylsulfane group itself is not a typical leaving group, other substituents that might be present on the ring could be replaced. The nitro group effectively stabilizes the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. nih.gov This reactivity enables the introduction of a variety of functional groups, such as amines, alkoxides, or other thiolates, onto the nitrophenyl ring. The efficiency of these reactions is dependent on the nature of the nucleophile and the specific reaction conditions.
Transformations on the Dodecyl Chain
The long, saturated dodecyl chain of this compound is generally less reactive than the aromatic ring or the sulfur atom. However, specific strategies can be employed to introduce functionality along the alkyl chain, particularly at the terminal position or at positions alpha to the sulfur atom.
C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds, which were traditionally considered unreactive. While specific examples for this compound are not extensively documented, general principles of remote C-H functionalization could be applied. nih.govrsc.orgrsc.org These methods often involve transition metal catalysts that can selectively activate C-H bonds at positions remote from existing functional groups. For instance, strategies involving palladium-catalyzed regioconvergent cross-coupling of secondary alkyl halides can lead to terminal functionalization of long alkyl chains. nih.gov
Another approach involves the activation of the C-H bond alpha to the sulfur atom. Photo-induced anaerobic oxidation using nitroarenes as photosensitizers can lead to the formation of an aldehyde or ketone at the alpha position of the sulfide, which can then be further manipulated.
Introduction of Unsaturation: While the dodecyl chain is saturated, it is synthetically feasible to introduce unsaturation, which can then serve as a handle for a wide array of chemical transformations. This would typically require starting from a precursor with a double or triple bond within the twelve-carbon chain before its attachment to the 2-nitrophenylthio group. Once an unsaturated dodecenyl(2-nitrophenyl)sulfane is formed, it can undergo various reactions such as hydroboration-oxidation to introduce a hydroxyl group at the anti-Markovnikov position, or epoxidation followed by ring-opening to introduce vicinal diols or amino alcohols.
Alkylation and Quaternization of the Sulfur Atom
The sulfur atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
Alkylation and Formation of Sulfonium (B1226848) Salts: The sulfur atom can be readily alkylated using alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl triflates to form trialkylsulfonium salts. This reaction converts the neutral sulfide into a positively charged sulfonium ion. The general synthesis of arylsulfonium salts can be achieved through various methods, including the reaction of aryl sulfides with alkyl halides or the activation of sulfoxides followed by reaction with an organometallic reagent.
The resulting S-dodecyl-S-alkyl-(2-nitrophenyl)sulfonium salts are themselves versatile synthetic intermediates. They can act as alkylating agents, transferring one of the alkyl groups to a nucleophile. The choice of the transferred group can often be controlled by the nature of the substituents on the sulfur atom.
Table 2: General Methods for the Synthesis of Arylsulfonium Salts
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Aryl sulfide | Alkyl halide | Trialkylsulfonium salt | - |
| Aryl sulfoxide | Grignard reagent | Trialkylsulfonium salt | - |
| Aryl sulfide | Perfluoroalkanesulfonic anhydride | Trialkylsulfonium salt | - |
Quaternization: Quaternization refers to the process of forming a sulfonium salt where the sulfur atom is bonded to three carbon substituents, resulting in a positive charge on the sulfur. This is achieved by reacting the sulfide with a suitable alkylating agent. The reactivity of the sulfide towards alkylation is influenced by the electronic nature of the aryl group. The electron-withdrawing 2-nitrophenyl group in this compound would decrease the nucleophilicity of the sulfur atom compared to an unsubstituted phenyl sulfide, potentially requiring more forcing conditions for alkylation.
Computational and Theoretical Investigations of Dodecyl 2 Nitrophenyl Sulfane
Density Functional Theory (DFT) Studies for Electronic Structure
There are no available DFT studies on Dodecyl(2-nitrophenyl)sulfane. Such studies would typically provide insights into the molecule's electronic properties, reactivity, and stability.
Geometry Optimization and Conformational Analysis
No information exists regarding the optimized geometry or conformational analysis of this compound. These studies would be crucial for understanding the three-dimensional arrangement of the atoms and the various shapes the molecule can adopt.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, which are key indicators of a molecule's reactivity and electronic transitions, have not been calculated for this compound.
Spectroscopic Property Prediction and Correlation with Experimental Data
There are no published theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound, nor any experimental data to which they could be correlated.
Molecular Dynamics Simulations for Conformational Space Exploration
No molecular dynamics simulations have been reported for this compound. These simulations would be valuable for exploring the molecule's dynamic behavior and the full range of its possible conformations over time.
Mechanistic Pathways Elucidation through Computational Modeling
The elucidation of potential reaction mechanisms involving this compound through computational modeling has not been undertaken in any published research.
Intermolecular Interaction Analysis
There is no available analysis of the intermolecular interactions of this compound, which would be important for understanding its physical properties and how it interacts with other molecules.
Conclusion and Future Outlook
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of Dodecyl(2-nitrophenyl)sulfane?
The compound is typically synthesized via nucleophilic aromatic substitution, where dodecylthiol reacts with 2-nitrochlorobenzene under alkaline conditions. An optimized protocol involves refluxing in anhydrous DMF at 80°C for 12 hours under nitrogen to prevent thiol oxidation. Post-reaction, purification is achieved using silica gel column chromatography with a hexane/ethyl acetate gradient (95:5 to 85:15). Yield and purity (>95%) are confirmed by TLC and HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR (CDCl3) identify alkyl chain protons (δ 0.8–1.6 ppm), aromatic protons (δ 7.5–8.2 ppm), and sulfane sulfur connectivity. 2D NMR (HSQC, HMBC) resolves ambiguities in NOE effects or coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragmentation patterns.
- Elemental Analysis : Validates C, H, N, and S content within ±0.3% theoretical values.
Q. Table 1: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Dodecyl CH3 | 0.87 | Triplet | |
| Aromatic H (2-nitrophenyl) | 8.10 | Doublet | |
| SCH2 (dodecyl chain) | 2.48 | Triplet |
Q. How can sulfane sulfur content be quantified in this compound?
Sulfane sulfur (S0) detection employs:
- Cyanolysis : React with KCN (pH 9) to form SCN–, measured spectrophotometrically at 460 nm after Fe3+ complexation.
- Fluorescent Probes : Use SSP2, a turn-on probe, for real-time tracking via fluorescence intensity (λex/em = 488/520 nm) .
- H2S Conversion : Treat with DTT to release H2S, quantified via monobromobimane derivatization and LC-MS/MS .
Q. Table 2: Sulfane Sulfur Detection Methods
| Method | LOD | Advantages | Limitations |
|---|---|---|---|
| Cyanolysis | 1 µM | Low cost | Interference from thiols |
| SSP2 Probe | 50 nM | High sensitivity, real-time | Requires calibration |
| DTT/H2S | 10 nM | Specific to labile S0 | Time-consuming |
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Contradictions arise from impurities (e.g., unreacted thiol) or solvent effects. Strategies include:
Q. What computational approaches predict the compound’s stability and electronic properties?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d,p) to calculate bond dissociation energies (S–C bond: ~300 kJ/mol) and HOMO-LUMO gaps (~4.5 eV), indicating susceptibility to nucleophilic attack .
- Molecular Dynamics : Simulate degradation in polar solvents (e.g., water) to model hydrolysis rates.
Q. How does the 2-nitrophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing nitro group activates the aryl ring for SNAr reactions. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3)4 catalyst in THF/water (80°C, 24h), yielding biaryl sulfides. Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) .
Q. What strategies mitigate decomposition during long-term storage?
- Temperature Control : Store at –20°C under argon in amber vials to prevent photodegradation.
- Stabilizers : Add 1% BHT to inhibit radical-mediated oxidation.
- Purity Monitoring : Quarterly HPLC analysis (C18 column, 220 nm) detects degradation products (>2% threshold) .
Methodological Notes
- Contradiction Management : Cross-validate NMR and MS data when assigning structures. For example, a peak at δ 2.10 ppm may indicate residual DMF; confirm via HSQC .
- Advanced Synthesis : Microwave-assisted synthesis reduces reaction time (30 min at 100°C) but requires rigorous temperature control to avoid by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
